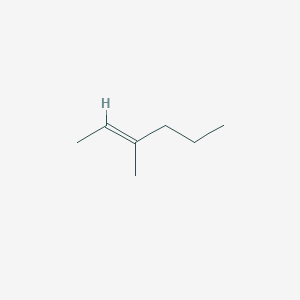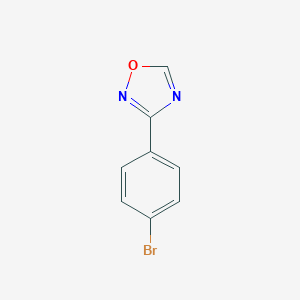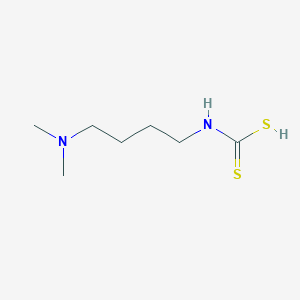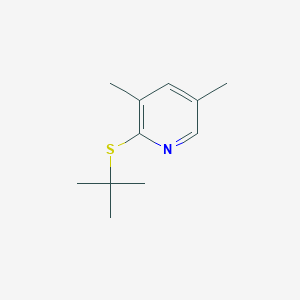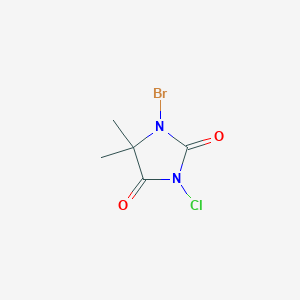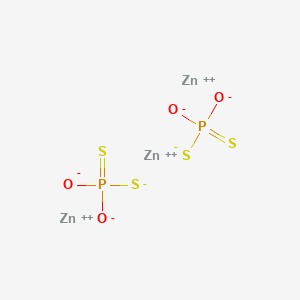
硫代磷酸锌
描述
Zinc dithiophosphate (ZnDTP) is a widely used lubricant additive in the automotive industry. It has been extensively studied due to its excellent anti-wear and anti-oxidation properties.
科学研究应用
抗磨机制
硫代磷酸锌(ZDDP)在抗磨机制中发挥着至关重要的作用,特别是在发动机油中。Martin(1999年)和Martin等人(2013年)讨论了ZDDP在金属表面形成保护性摩擦膜的能力,减少了润滑系统(如发动机)中的磨损。这些膜是通过锌聚磷酸盐与金属氧化物之间的摩擦化学反应形成的,适应不同条件以保护免受磨损。还指出了锌亚磷酸盐和嵌入在磷酸盐基质中的金属硫化物,这些成分也对ZDDP的抗磨作用起到贡献(Martin, 1999); (Martin et al., 2013)。
摩擦学性能
Özkan和Yaşa(2020年)以及Jiang等人(1996年)的研究突出了ZDDP在改善摩擦学性能方面的作用。ZDDP通过在压力和剪切下与磨粒反应来增强润滑剂的抗磨特性。Özkan和Yaşa(2020年)还发现,在基础油中将ZnSO4与MoS2结合可以模拟ZDDP的摩擦特性,为润滑剂中ZDDP的替代提供了一种选择(Özkan & Yaşa,2020年); (Jiang et al., 1996)。
抗氧化作用
Burn(1966年)的研究探讨了ZDDP的抗氧化性能。它作为一个链断裂剂,抑制各种有机物质的氧化,从而在润滑系统中起着防止氧化磨损的重要作用(Burn, 1966)。
电接触电阻
Yamaguchi等人(1997年)对铁氧化物表面上ZDDP膜的电接触电阻(ECR)进行了研究。他们旨在了解ZDDP与润滑油中铁摩擦偶的相互作用。这项工作有助于我们了解ZDDP在不同条件下与金属表面的相互作用(Yamaguchi, Ryason, & Hansen, 1997)。
表面化学和减磨
通过各种技术探讨了ZDDP在表面化学和减磨方面的作用。Soltanahmadi等人(2017年)和Yamaguchi和Ryason(1993年,1996年)的研究采用了透射电子显微镜(TEM)和非弹性电子隧道光谱(IETS)等技术来分析ZDDP在金属表面的组成和行为。这些研究有助于更深入地了解ZDDP产生的抗磨膜的分子组成及其在减少发动机磨损方面的有效性(Soltanahmadi et al., 2017); (Yamaguchi & Ryason, 1993, 1996)。
属性
CAS 编号 |
19210-06-1 |
|---|---|
产品名称 |
Zinc dithiophosphate |
分子式 |
O4P2S4Zn3 |
分子量 |
450.4 g/mol |
IUPAC 名称 |
trizinc;dioxido-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2H3O2PS2.3Zn/c2*1-3(2,4)5;;;/h2*(H3,1,2,4,5);;;/q;;3*+2/p-6 |
InChI 键 |
WMYJOZQKDZZHAC-UHFFFAOYSA-H |
SMILES |
[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |
规范 SMILES |
[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |
其他 CAS 编号 |
19210-06-1 |
物理描述 |
Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant. |
相关CAS编号 |
15834-33-0 (Parent) |
同义词 |
dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

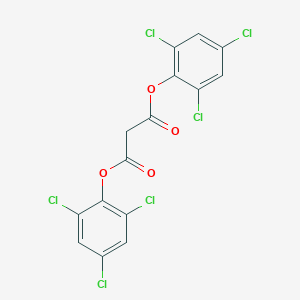
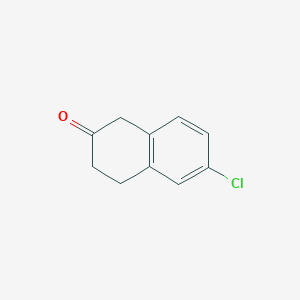
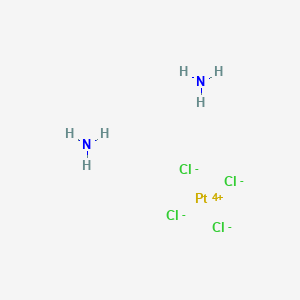
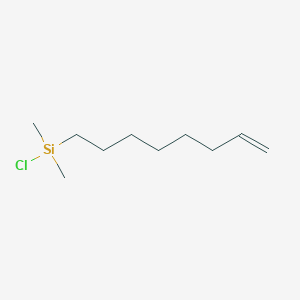
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
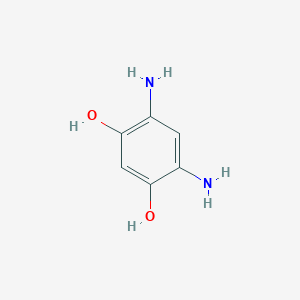
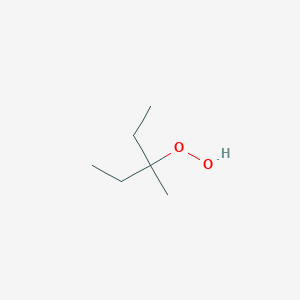
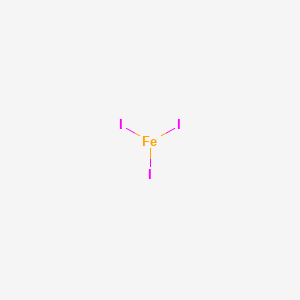
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
